molecular formula C10H5ClF3NO B3031742 3-Chloro-7-trifluoromethylquinolin-4-OL CAS No. 65673-93-0

3-Chloro-7-trifluoromethylquinolin-4-OL

Cat. No.: B3031742
CAS No.: 65673-93-0
M. Wt: 247.6 g/mol
InChI Key: KMRLVUZYOOBTFZ-UHFFFAOYSA-N
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Description

3-Chloro-7-trifluoromethylquinolin-4-OL (CAS 65673-93-0) is a versatile quinoline-based building block of high interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C10H5ClF3NO and a molecular weight of 247.60 g/mol . The quinoline scaffold is a privileged structure in drug design, known for yielding derivatives with a wide spectrum of biological activities . The specific substitution pattern on this molecule, particularly the reactive 3-chloro group and the metabolically stable trifluoromethyl group at the 7-position, makes it a valuable intermediate for the synthesis of more complex target molecules . Research indicates that quinoline derivatives, especially those with a trifluoromethyl group, are prominent scaffolds in the development of novel anticancer agents . These compounds can act as potent inhibitors of microtubule polymerization, a key mechanism for anti-proliferative activity against various cancer cell lines . Furthermore, analogous quinoline compounds have been explored for their significant antibacterial and antituberculosis properties, highlighting the potential of this chemical series in infectious disease research . The reactive chloro group on the quinoline core allows for further functionalization, for instance, via nucleophilic substitution, to generate a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-7-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-7-4-15-8-3-5(10(12,13)14)1-2-6(8)9(7)16/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRLVUZYOOBTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495154
Record name 3-Chloro-7-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65673-93-0
Record name 3-Chloro-7-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization of 3 Chloro 7 Trifluoromethylquinolin 4 Ol Scaffold

Functionalization at the 4-Hydroxyl Position

The 4-hydroxyl group of the 3-chloro-7-trifluoromethylquinolin-4-ol scaffold is a key site for introducing structural diversity. Its reactivity allows for transformations such as amination and esterification, enabling the attachment of various functional groups and the synthesis of compounds with potentially enhanced biological profiles.

Amination Reactions

Direct amination of the 4-hydroxyl group is challenging. A more common and effective strategy involves a two-step process: conversion of the hydroxyl group to a more reactive leaving group, such as a chlorine atom, followed by nucleophilic substitution with an appropriate amine. This approach is widely used in quinoline (B57606) chemistry to synthesize 4-aminoquinoline (B48711) derivatives, which are known for their broad spectrum of biological activities.

Reaction Scheme for Amination:

Chlorination: The 4-hydroxyl group can be converted to a 4-chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Nucleophilic Substitution: The resulting 4-chloro derivative can then undergo a nucleophilic aromatic substitution (SNAr) reaction with a primary or secondary amine to yield the corresponding 4-aminoquinoline derivative.

Reagent for Step 1Amine for Step 2Product
POCl₃Aniline (B41778)N-phenyl-3-chloro-7-(trifluoromethyl)quinolin-4-amine
SOCl₂Piperidine4-(Piperidin-1-yl)-3-chloro-7-(trifluoromethyl)quinoline
POCl₃BenzylamineN-benzyl-3-chloro-7-(trifluoromethyl)quinolin-4-amine

Esterification Processes

The 4-hydroxyl group can be readily converted into an ester functionality through reaction with various acylating agents. This transformation is useful for modifying the lipophilicity and metabolic stability of the parent compound.

Common Esterification Methods:

Reaction with Acyl Halides: The quinolin-4-ol can be treated with an acyl chloride or bromide in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding ester.

Reaction with Carboxylic Anhydrides: Esterification can also be achieved using a carboxylic anhydride, often with a catalytic amount of acid or base.

Acylating AgentBaseProduct
Acetyl chloridePyridine3-chloro-7-(trifluoromethyl)quinolin-4-yl acetate
Benzoyl chlorideTriethylamine3-chloro-7-(trifluoromethyl)quinolin-4-yl benzoate
Acetic anhydrideSulfuric acid (cat.)3-chloro-7-(trifluoromethyl)quinolin-4-yl acetate

Further Functionalization of the Chloro Substituent

The chloro substituent at the 3-position of the quinoline ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for creating complex molecular architectures.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-chloroquinoline (B1630576) with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position. nih.govrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the 3-chloroquinoline with an amine. nih.govwikipedia.orgnumberanalytics.com This is a versatile method for synthesizing 3-aminoquinoline (B160951) derivatives.

Reaction TypeCoupling PartnerCatalyst/LigandProduct Example
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄3-phenyl-7-(trifluoromethyl)quinolin-4-ol
Suzuki-Miyaura2-Thienylboronic acidPd(dppf)Cl₂3-(Thiophen-2-yl)-7-(trifluoromethyl)quinolin-4-ol
Buchwald-HartwigAnilinePd₂(dba)₃ / XPhos3-(Phenylamino)-7-(trifluoromethyl)quinolin-4-ol
Buchwald-HartwigMorpholine (B109124)Pd(OAc)₂ / BINAP3-Morpholino-7-(trifluoromethyl)quinolin-4-ol

Diversification Strategies Involving the Trifluoromethyl Group

The trifluoromethyl group at the 7-position is generally stable and plays a significant role in modulating the electronic properties and lipophilicity of the molecule. While direct modification of the CF₃ group is challenging, under harsh conditions, it can undergo hydrolysis to a carboxylic acid group.

Hydrolysis of the Trifluoromethyl Group:

This transformation typically requires strong acidic conditions, such as fuming sulfuric acid, and may be facilitated by the presence of a catalyst like boric acid. rsc.org This reaction converts the electron-withdrawing trifluoromethyl group into a carboxylic acid, which can then serve as a handle for further derivatization, for instance, through amide bond formation.

Synthesis of Hybrid Quinoline Derivatives from this compound Precursors

The this compound scaffold is an excellent starting point for the synthesis of hybrid molecules, where it is combined with other pharmacologically active moieties to create new chemical entities with potentially synergistic or novel biological activities. Common strategies involve linking the quinoline core to other heterocyclic systems or bioactive scaffolds.

Examples of Hybrid Molecules:

Quinoline-Triazole Hybrids: These hybrids can be synthesized by converting one of the functional groups on the quinoline scaffold into an azide (B81097) or an alkyne, followed by a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with a complementary functionalized partner. nih.govrasayanjournal.co.inasianpubs.org

Quinoline-Chalcone Hybrids: Chalcones, known for their diverse biological activities, can be linked to the quinoline core, often through an ether or an amino linker attached to the 4-position. mdpi.comnih.govnih.govresearchgate.net

Quinoline-Sulfonamide Hybrids: Sulfonamide moieties can be incorporated by reacting an amino-functionalized quinoline derivative with a sulfonyl chloride. nih.govnih.govresearchgate.net

Hybrid TypeKey ReactionLinkerExample of Second Pharmacophore
Quinoline-TriazoleClick ChemistryTriazole ringPhenyl azide
Quinoline-ChalconeClaisen-Schmidt CondensationEther or AminoSubstituted benzaldehyde
Quinoline-SulfonamideSulfonamide formationSulfonamideBenzenesulfonyl chloride

These synthetic strategies highlight the versatility of the this compound scaffold in generating a wide range of derivatives and hybrid molecules, making it a valuable platform for drug discovery and development.

Structure Activity Relationship Sar Investigations of 3 Chloro 7 Trifluoromethylquinolin 4 Ol and Analogues

Impact of Chloro and Trifluoromethyl Substituents on Biological Activity

The presence and placement of halogen and trifluoromethyl groups on the quinoline (B57606) ring are critical determinants of biological efficacy. In the context of antimalarial 4-aminoquinolines, the 7-chloro substituent, as seen in chloroquine (B1663885), is considered essential for activity. youtube.com This is attributed to its ability to increase the basicity of the quinoline ring structure and inhibit hemozoin formation, a critical process in the malaria parasite's life cycle. youtube.com Similarly, the trifluoromethyl group (CF3) is a powerful modulator of molecular properties, known for its strong electron-withdrawing nature and its ability to enhance metabolic stability and lipophilicity. mdpi.comnih.gov

The positions of the chloro and trifluoromethyl groups on the quinoline ring significantly dictate the compound's activity profile.

C-7 Position : The C-7 position is a well-established "hotspot" for activity in many quinoline-based agents, particularly antimalarials. Studies comparing various substituents at this position have shown that a halogen is often optimal. researchgate.net For instance, in a series of 4-aminoquinoline (B48711) antimalarials, replacing the 7-chloro group with 7-iodo or 7-bromo resulted in compounds with comparable, potent activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov However, analogues with a 7-trifluoromethyl group were found to be less active against susceptible strains and substantially less active against resistant strains. nih.gov This suggests that while an electron-withdrawing group at C-7 is beneficial, the specific properties of chlorine, bromine, or iodine may be superior to the trifluoromethyl group for this particular biological target. researchgate.netnih.gov Fluorine substitution at the C-7 position has also been shown to enhance the mutagenicity of quinoline, whereas substitution at other positions had varied effects. nih.gov

C-3 Position : The C-3 position of the quinoline ring is more sensitive to substitution. The introduction of even a small methyl group at the C-3 position has been reported to decrease antimalarial activity. youtube.comyoutube.com More drastic modifications, such as the radical iodination of chloroquine at the C-3 position, led to a decrease in antimalarial activity by at least an order of magnitude. mdpi.com This indicates that the C-3 position may be involved in a sterically constrained interaction with the biological target, where bulky substituents are not well-tolerated. mdpi.com In some studies, fluorine substitution at the C-3 position rendered quinoline derivatives non-mutagenic, suggesting this position can be modified to reduce specific off-target effects. nih.gov

Data adapted from a study on 7-substituted 4-aminoquinolines, illustrating the impact of the C-7 substituent on antiplasmodial activity. nih.gov

The electronic properties of the chloro and trifluoromethyl groups play a significant role in modulating the potency of the quinoline scaffold. Both are strongly electron-withdrawing groups, which deactivates the aromatic ring system. mdpi.com This electronic pull can influence the pKa of the quinoline nitrogen, affecting how the molecule accumulates in acidic cellular compartments, such as the parasite's digestive vacuole in the case of malaria.

The trifluoromethyl group is particularly notable for its potent inductive effect and its contribution to increased lipophilicity (Hansch π value of +0.88). mdpi.com Enhanced lipophilicity can improve a molecule's ability to cross biological membranes, potentially increasing its access to intracellular targets. mdpi.com Furthermore, the high metabolic stability of the C-F bond in the trifluoromethyl group can protect the molecule from degradation, prolonging its biological half-life. mdpi.com The chlorine atom also increases lipophilicity and can participate in nonbonding interactions with biological targets, which can be crucial for activity.

Role of the 4-Substituent in Modulating Activity Profiles

The substituent at the C-4 position of the quinoline ring is pivotal for its biological activity and interaction with molecular targets. In the case of 3-Chloro-7-trifluoromethylquinolin-4-ol, the 4-hydroxyl group (-OH) is a key feature. The 4-hydroxy-2-quinolinone scaffold, a related structure, is recognized as a "privileged structure" in drug discovery, exhibiting a wide range of biological activities. nih.govnih.gov

In many active quinoline series, such as antimalarials, a 4-amino group with a flexible side chain is a common feature. nih.gov SAR studies on these 4-aminoquinolines have established that both the quinoline core and the diamino side chain at the C-4 position are prerequisites for antiplasmodial activity. researchgate.net The basic terminal amino group is essential for the molecule's mechanism of action, which involves accumulation in the acidic food vacuole of the parasite.

Steric Considerations in the Design of Active Quinoline Analogues

Steric factors, which relate to the size and shape of substituents, are critical in the design of potent quinoline analogues. The interaction between a drug molecule and its biological target is highly sensitive to the three-dimensional arrangement of atoms.

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been used to model the steric and electrostatic requirements for activity in quinoline derivatives. nih.gov These models generate contour maps that visualize regions where bulky groups are predicted to either enhance or diminish biological activity. For some targets, bulky substituents are favorable in specific regions, likely fitting into a large hydrophobic pocket in the receptor. Conversely, in other areas, bulky groups can cause steric clashes, preventing optimal binding and reducing activity.

This principle is evident in SAR studies. For example, in a series of 2-arylvinylquinolines, introducing substituents at the ortho position of the phenyl ring was found to compromise antiplasmodial potency. This suggests a steric hindrance effect where the ortho-substituent prevents the molecule from adopting the optimal conformation for binding to its target. Similarly, the previously mentioned decrease in activity upon substitution at the C-3 position of the quinoline ring is a classic example of a negative steric effect. youtube.commdpi.com Therefore, careful consideration of the size and placement of substituents is essential to avoid unfavorable steric interactions and to design molecules that fit precisely into their target binding sites.

Comparative SAR Studies with Other Substituted Quinoline Frameworks

The SAR principles observed for this compound and its direct analogues can be contextualized by comparing them with other classes of substituted quinolines.

Antimalarial 4-Aminoquinolines : As discussed, the classic antimalarial framework requires a C-7 chloro group and a basic aminoalkylamino side chain at C-4 for optimal activity. researchgate.net This contrasts with the 4-hydroxyl group of the title compound, indicating a different mechanism of action or target engagement. While the 7-trifluoromethyl group reduces antimalarial potency compared to the 7-chloro group in 4-aminoquinolines, it may be favorable in other quinoline scaffolds targeting different biological systems. nih.gov

Quinoline-Chalcone Hybrids : In a series of quinoline-chalcone derivatives designed as anticancer agents, the SAR was influenced by substituents on the chalcone (B49325) moiety. nih.gov This highlights how hybridizing the quinoline core with other pharmacophores creates entirely new SAR profiles, where the activity is dependent on the combined properties of both structural components.

Based on a comprehensive search for scientific literature, there is no available information regarding the in vitro biological activity studies for the specific chemical compound “this compound.”

The conducted searches for its antimalarial activity against Plasmodium falciparum, efficacy against drug-resistant parasitic strains, antibacterial properties against Gram-positive and Gram-negative bacteria, and its potential mechanisms of action did not yield any specific research findings or data for this particular molecule.

While research exists for structurally related quinoline and chloroquine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of that data. Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as no published studies on these biological activities could be found for this exact compound.

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https://www.alichem.com/product/show/65673-93-0.html 3-Chloro-7-(trifluoromethyl)quinolin-4-ol | 65673-93-0 | AA Blocks LLC 3-Chloro-7-(trifluoromethyl)quinolin-4-ol, CAS 65673-93-0, is a product from AA Blocks LLC. https://www.aablocks.com/product/show/65673-93-0.htmlVast searches of scientific literature and chemical databases have yielded no specific research data on the in vitro biological activities of the compound this compound for the specified areas of antituberculosis, antiviral, or antiproliferative effects.

The provided outline requests detailed research findings, including data tables and molecular mechanisms, for the following activities:

In Vitro Biological Activity Studies and Molecular Mechanisms of Action

Antiproliferative Activity in Cancer Cell Lines(Inhibitory Effects on Breast Cancer Cell Lines e.g., MCF-7, and Colorectal Cancer Cell Lines e.g., DLD1)

Currently, there is no publicly available scientific literature that details studies conducted on 3-Chloro-7-trifluoromethylquinolin-4-OL for these specific biological targets. As a result, the generation of an article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings as per the instructions, is not possible.

While research exists for other quinoline (B57606) and quinazoline (B50416) derivatives, the strict adherence required to the specified compound and outline prevents the inclusion of that information.

Modulation of Kinase Activity

The quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous derivatives showing potent activity against a variety of kinases implicated in cancer and other diseases. nih.govresearchgate.net The substitution pattern on the quinoline ring, including the presence of halogens and trifluoromethyl groups, can significantly influence the inhibitory potency and selectivity of these compounds.

c-Met: The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a key driver in many human cancers. cas.ac.cn Several quinoline-based inhibitors have been developed to target this kinase. For instance, a series of 3,5-disubstituted and 3,5,7-trisubstituted quinolines have been synthesized and evaluated for their c-Met kinase inhibitory activity. cas.ac.cn The introduction of a trifluoromethyl group at the C7 position, as seen in the subject compound, has been explored in these analogues. cas.ac.cn This substitution can enhance the hydrophobic interactions within the kinase's active site. cas.ac.cn Research on 4-(2-fluorophenoxy) quinoline derivatives has also highlighted the potential of this chemical class as c-Met inhibitors. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, and quinoline-based molecules have been extensively investigated as EGFR inhibitors. nih.govresearchgate.net The 4-anilinoquinoline scaffold, for example, is a known pharmacophore for EGFR inhibition. nih.gov The specific substitutions on both the quinoline ring and the aniline (B41778) moiety are crucial for activity. While direct data on this compound is unavailable, the general principles of EGFR inhibition by quinolines suggest that the electronic and steric properties of the chloro and trifluoromethyl groups would play a significant role in binding to the ATP-binding site of the kinase.

PI3K/mTOR: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, metabolism, and survival. nih.gov Dual inhibitors of PI3K and mTOR are of significant therapeutic interest. The quinoline scaffold has been utilized in the design of such dual inhibitors. nih.govresearchgate.net Studies on various quinoline derivatives have demonstrated their ability to inhibit both PI3K and mTOR, often with high potency. researchgate.net The morpholine (B109124) group is a common feature in many PI3K/mTOR inhibitors, and while not present in this compound, the fundamental quinoline core can be adapted to achieve potent inhibition. acs.org

BRAF: The BRAF kinase is a key component of the MAPK signaling pathway, and mutations in the BRAF gene are found in a significant proportion of melanomas and other cancers. pugetsound.edu Quinoline-based compounds have been identified as inhibitors of the BRAF V600E mutant. pugetsound.edunih.govacs.org A high-throughput screen identified a family of quinolol/naphthol compounds that preferentially inhibit BRAF V600E. pugetsound.eduacs.org This indicates that the quinoline core can serve as a template for the development of selective BRAF inhibitors.

Table 1: Examples of Kinase Inhibitory Activity of Quinoline Derivatives This table presents data for illustrative quinoline derivatives and not for this compound specifically.

Kinase Target Quinoline Derivative Example IC50 (nM) Reference
c-Met 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline <1.0 cas.ac.cn
EGFR 4-Anilinoquinoline-3-carbonitrile derivative 7.5 nih.gov
PI3Kα Novel 4-Acrylamido-Quinoline Derivative 0.50 - 2.03 researchgate.net
BRAF V600E 5/6-hydroxyquinoline derivative 114 - 128 nih.gov

Immunomodulatory Effects: Toll-like Receptor 7 (TLR7) Agonism

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns. TLR7, in particular, recognizes single-stranded RNA and small synthetic agonists, leading to the production of type I interferons and other pro-inflammatory cytokines. nih.govinvivogen.com Several small-molecule TLR7 agonists are based on the imidazo[4,5-c]quinoline scaffold, such as imiquimod (B1671794) and resiquimod. nih.govnih.gov These compounds have demonstrated therapeutic potential in oncology and infectious diseases. nih.gov

While this compound itself is a simple quinoline and not an imidazoquinoline, the broader quinoline chemical space has been explored for TLR7 agonistic activity. The development of novel TLR7 agonists often involves modifications of the core heterocyclic structure to optimize potency and selectivity. rsc.org The electronic properties endowed by the chloro and trifluoromethyl substituents on the quinoline ring of the subject compound could influence its potential interaction with the TLR7 binding site. Further investigation into derivatives of this compound could reveal potential immunomodulatory activity.

Table 2: Examples of TLR7 Agonist Activity of Quinoline-Related Compounds This table presents data for illustrative TLR7 agonists and not for this compound specifically.

Compound Agonist Type Target Reported Activity Reference
Imiquimod Imidazo[4,5-c]quinoline TLR7/8 FDA-approved topical agent nih.gov
Resiquimod (R848) Imidazo[4,5-c]quinoline TLR7/8 Potent immune activator nih.gov
SM-360320 8-hydroxyadenine derivative TLR7 Potent inducer of IFN nih.gov

Antifungal Activity Assessment

The quinoline scaffold is a known structural motif in a variety of compounds exhibiting antimicrobial properties, including antifungal activity. nih.govnih.gov The versatility of quinoline chemistry allows for the synthesis of a wide array of derivatives with diverse biological activities. nih.gov

Studies on various quinoline derivatives have demonstrated their efficacy against a range of fungal pathogens, including Candida species and dermatophytes. nih.gov For example, a study on 7-chloroquinolin-4-yl arylhydrazone derivatives reported their in vitro antifungal activity against several oral fungi. researchgate.net The presence of a chlorine atom at the 7-position, as in the subject compound, was a feature of these active molecules. The antifungal activity of quinoline derivatives is often influenced by the nature and position of substituents on the quinoline ring. nih.gov While specific antifungal data for this compound is not available, the existing literature on related compounds suggests that it could be a candidate for antifungal screening. mdpi.com

Table 3: Examples of Antifungal Activity of Chloro-Quinoline Derivatives This table presents data for illustrative quinoline derivatives and not for this compound specifically.

Fungal Strain Quinoline Derivative Example MIC (µg/mL) Reference
Rhodotorula glutinis 7-chloro-4-arylhydrazonequinoline 25 researchgate.net
Candida spp. Quinoline derivative 2 25-50 nih.gov
Dermatophytes Quinoline derivative 5 12.5-25 nih.gov

Theoretical and Computational Chemistry Analyses

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking are fundamental tools in computational chemistry used to predict how a ligand, such as 3-Chloro-7-trifluoromethylquinolin-4-OL, might interact with a biological target, typically a protein or enzyme. These studies are crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Prediction of Binding Affinities and Modes

Computational docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target protein, as well as the strength of this interaction, known as binding affinity. By simulating the various possible conformations of the ligand within the active site of a target, scoring functions can estimate the binding free energy. A lower binding energy generally indicates a more stable and favorable interaction. For a compound like this compound, these predictions could help identify which enzymes or receptors it is likely to inhibit or activate.

Enzyme Active Site Interactions

Docking studies also provide detailed insights into the specific molecular interactions between the ligand and the amino acid residues of an enzyme's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the chlorine, trifluoromethyl, and hydroxyl groups would be of particular interest, as they can participate in various types of bonding, influencing the compound's specificity and potency. Understanding these interactions at an atomic level is key to explaining the molecule's mechanism of action and for guiding synthetic modifications to improve its activity.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed and accurate description of the electronic properties of a molecule. These methods are used to understand the intrinsic properties of a compound like this compound.

Electronic Structure Analysis

Analysis of the electronic structure provides information about the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of HOMO and LUMO are important for determining the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. For this compound, understanding its electronic structure can help predict its behavior in biological systems and its potential for metabolic transformation.

Reactivity Predictions

Quantum chemical calculations can be used to predict the reactivity of different parts of a molecule. By calculating properties such as electrostatic potential maps and atomic charges, researchers can identify which sites on this compound are most likely to be involved in chemical reactions. This information is valuable for predicting potential metabolic pathways and for understanding the chemical stability of the compound.

Ligand-Based Virtual Screening Approaches for Novel Compound Discovery

Ligand-based virtual screening (LBVS) has emerged as a powerful tool in computational drug discovery, particularly when the three-dimensional structure of the biological target is unknown. This approach leverages the principle of molecular similarity, where compounds with similar structures are likely to exhibit comparable biological activities. In the context of this compound, while specific studies detailing its use as a template for large-scale virtual screening are not extensively documented in publicly available literature, the methodology provides a framework for identifying novel compounds with potentially similar pharmacological profiles.

The process would typically commence with the generation of a 3D representation of this compound, which then serves as a query molecule. Various computational techniques can be employed to screen large chemical databases for molecules that share key structural and electronic features with the query. These methods often rely on the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

One common LBVS method is pharmacophore modeling. A pharmacophore model for this compound would define the essential spatial arrangement of features necessary for its biological activity. These features could include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen databases and identify compounds that match the defined features and their geometric constraints.

Another approach involves shape-based screening, where the 3D shape of this compound is used as a template to find molecules with a similar shape. This method is based on the premise that molecular shape is a critical determinant of biological activity. Similarity searching, based on 2D fingerprints or 3D structural alignments, represents another facet of LBVS that could be applied to discover novel analogs of this compound.

The overarching goal of these ligand-based virtual screening approaches is to prioritize a smaller, more manageable subset of compounds from vast chemical libraries for further experimental testing. This significantly reduces the time and cost associated with the early stages of drug discovery. While the specific application of these techniques to this compound remains a subject for future research, the established principles of LBVS offer a promising avenue for the discovery of new chemical entities based on its structural framework.

Correlation of Computational Parameters with Observed Biological Activities

A typical QSAR study involves the calculation of a wide range of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized into several classes, including:

Electronic Descriptors: These quantify the electronic properties of a molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electron-withdrawing nature of the chlorine and trifluoromethyl groups would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, indicating a molecule's preference for a non-polar versus a polar environment.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, capturing information about branching and connectivity.

Once these descriptors are calculated for a series of analogs of this compound, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to develop a QSAR model. This model would take the form of an equation that predicts the biological activity of a compound based on the values of its molecular descriptors.

The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques. A statistically robust and validated QSAR model can be invaluable for several purposes:

Predicting the activity of novel compounds: The model can be used to estimate the biological activity of newly designed analogs of this compound before they are synthesized, allowing for the prioritization of the most promising candidates.

Understanding the mechanism of action: By identifying the key molecular descriptors that are most strongly correlated with biological activity, a QSAR model can provide insights into the structural features that are important for the compound's interaction with its biological target.

Guiding lead optimization: The model can direct the modification of the lead compound (this compound) to enhance its activity, selectivity, or other desirable properties.

While a dedicated QSAR study for this compound is yet to be published, the principles of this computational approach hold significant promise for accelerating the development of new therapeutic agents based on this chemical scaffold.

Applications in Chemical Synthesis and Materials Science

Role as a Key Building Block in Organic Synthesis

3-Chloro-7-trifluoromethylquinolin-4-ol is a highly functionalized heterocyclic compound that serves as a versatile starting material in organic synthesis. The presence of multiple reactive sites—the hydroxyl group, the chloro substituent, and the trifluoromethyl-substituted aromatic ring—allows for a variety of chemical transformations. The electron-withdrawing nature of the trifluoromethyl and chloro groups significantly influences the reactivity of the quinoline (B57606) ring system, facilitating specific synthetic strategies.

The hydroxyl group at the 4-position can readily undergo O-alkylation, O-acylation, and conversion to a leaving group, enabling the introduction of diverse functionalities. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, providing a handle for the attachment of various side chains. Furthermore, the quinoline core itself can participate in electrophilic aromatic substitution reactions, although the substitution pattern is heavily directed by the existing substituents.

The strategic combination of these reactive sites makes this compound a valuable precursor for the construction of complex molecular architectures. Its utility as a building block is evident in the synthesis of polysubstituted quinolines with tailored electronic and steric properties.

Intermediacy in the Preparation of Active Pharmaceutical Ingredients (APIs)

The quinoline motif is a prevalent feature in a multitude of approved drugs and clinical candidates, spanning a wide range of therapeutic areas including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. The specific substitution pattern of this compound makes it an attractive intermediate for the synthesis of novel APIs.

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug molecules. The chloro substituent provides a convenient point for diversification, allowing for the exploration of structure-activity relationships (SAR) by introducing different substituents at this position.

While specific examples of APIs directly synthesized from this compound are not extensively documented in publicly available literature, the synthetic strategies employed for analogous quinoline-based drugs highlight its potential. For instance, the conversion of the 4-hydroxyl group to a 4-chloro group followed by nucleophilic substitution is a common route for the synthesis of many quinoline-based pharmaceuticals.

Table 1: Potential Synthetic Transformations of this compound for API Synthesis

Starting MaterialReagent/ConditionProduct TypePotential Therapeutic Application
This compoundPOCl₃3,4-Dichloro-7-trifluoromethylquinolineIntermediate for nucleophilic substitution
This compoundAlkyl halide, Base4-Alkoxy-3-chloro-7-trifluoromethylquinolineVaried
3,4-Dichloro-7-trifluoromethylquinolineAmine (R-NH₂)4-Amino-3-chloro-7-trifluoromethylquinoline derivativeAntimalarial, Anticancer

Utilization in the Synthesis of Specialized Quinoline Derivatives (e.g., Piperazinylquinolines)

Piperazinylquinolines are a class of compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. The synthesis of these derivatives often involves the reaction of a chloro-substituted quinoline with a piperazine (B1678402) moiety.

Based on established synthetic protocols for similar compounds, this compound can serve as a precursor for the synthesis of 4-piperazinylquinoline derivatives. A plausible synthetic route would involve the initial conversion of the 4-hydroxyl group to a more reactive leaving group, such as a chlorine atom, using a reagent like phosphorus oxychloride (POCl₃). The resulting 3,4-dichloro-7-trifluoromethylquinoline can then undergo a nucleophilic aromatic substitution reaction with a desired piperazine derivative to yield the target 4-piperazinyl-3-chloro-7-trifluoromethylquinoline. The remaining chloro group at the 3-position offers a further site for modification, enabling the synthesis of a library of compounds for biological screening.

Development of Quinoline-Based Ligands for Bioimaging and Sensor Applications

Quinoline derivatives are known for their fluorescent properties, making them valuable components in the design of fluorescent probes for bioimaging and chemical sensors. The emission and absorption characteristics of the quinoline core can be fine-tuned by the introduction of various substituents.

The electron-withdrawing trifluoromethyl group in this compound can influence the photophysical properties of the molecule, potentially leading to desirable fluorescence characteristics. The hydroxyl and chloro groups provide convenient handles for attaching recognition moieties (for specific analytes) or for conjugation to biomolecules. For instance, the hydroxyl group can be etherified with a linker that can bind to a specific biological target. Upon binding, a change in the fluorescence of the quinoline core could be observed, allowing for the detection and imaging of the target.

While specific bioimaging probes derived directly from this compound are not widely reported, the fundamental principles of fluorescent probe design and the known properties of functionalized quinolines suggest its significant potential in this area.

Exploration in Dye-Sensitized Solar Cell (DSSC) Technology

Dye-sensitized solar cells (DSSCs) are a promising class of photovoltaic devices that utilize a molecular dye to absorb light and inject electrons into a semiconductor material. The design of efficient sensitizer (B1316253) dyes is crucial for the performance of DSSCs. Quinoline-based structures have been explored as components of organic dyes for DSSCs due to their excellent photophysical properties and ability to anchor to the semiconductor surface.

Although the direct application of this compound as a DSSC dye has not been extensively investigated, its structural features are highly relevant to the design of new and efficient organic sensitizers for solar cell applications.

Retrosynthesis Analysis

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Reactant of Route 1
3-Chloro-7-trifluoromethylquinolin-4-OL
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3-Chloro-7-trifluoromethylquinolin-4-OL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.